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molecular formula C9H9NO4 B029373 Dimethyl pyridine-3,5-dicarboxylate CAS No. 4591-55-3

Dimethyl pyridine-3,5-dicarboxylate

Cat. No. B029373
M. Wt: 195.17 g/mol
InChI Key: HDTNLHHNQYBOHJ-UHFFFAOYSA-N
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Patent
US07585886B2

Procedure details

A 162 ml portion of 0.1 M potassium hydroxide aqueous solution was added to a 50 ml methanol solution of 3.01 g of dimethylpyridine-3,5-dicarboxylate and stirred at room temperature for 3Hours. The reaction solution was washed with diethyl ether, and the aqueous layer was concentrated under a reduced pressure. The residue was mixed with ethanol and stirred at 50° C. for 15Hours. The insoluble matter was removed by filtration, and then the filtrate was concentrated under a reduced pressure to obtain 2.51 g of potassium 5-(methoxycarbonyl)nicotinate as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[CH3:3][O:4][C:5]([C:7]1[CH:8]=[N:9][CH:10]=[C:11]([C:13]([O:15]C)=[O:14])[CH:12]=1)=[O:6]>CO>[CH3:3][O:4][C:5]([C:7]1[CH:8]=[N:9][CH:10]=[C:11]([CH:12]=1)[C:13]([O-:15])=[O:14])=[O:6].[K+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3.01 g
Type
reactant
Smiles
COC(=O)C=1C=NC=C(C1)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3Hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction solution was washed with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous layer was concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
The residue was mixed with ethanol
STIRRING
Type
STIRRING
Details
stirred at 50° C. for 15Hours
CUSTOM
Type
CUSTOM
Details
The insoluble matter was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=NC=C(C(=O)[O-])C1.[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 2.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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